molecular formula C9H7N3OS B3060822 4-Thiazolecarboxamide, 2-(4-pyridinyl)- CAS No. 89401-57-0

4-Thiazolecarboxamide, 2-(4-pyridinyl)-

Cat. No. B3060822
CAS RN: 89401-57-0
M. Wt: 205.24 g/mol
InChI Key: KWUBEXCPIQGXBL-UHFFFAOYSA-N
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Description

“4-Thiazolecarboxamide, 2-(4-pyridinyl)-” is a chemical compound with the molecular formula C9H5N2O2S . It is used as a pharmaceutical intermediate and also in the field of organic synthesis . This compound is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

While specific synthesis methods for “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” were not found, a general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” involves a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .


Physical And Chemical Properties Analysis

“4-Thiazolecarboxamide, 2-(4-pyridinyl)-” is insoluble in water . It has a molecular weight of 205.21 g/mol . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a crucial role in tumor growth and metastasis. Researchers have explored the potential of pyridinyl-thiazolyl carboxamides in inhibiting angiogenesis. Specifically, the compound N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) demonstrated promising effects. It suppressed colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro. Additionally, it inhibited VEGF-induced angiogenesis in both the aortic ring spreading model and the chick embryo chorioallantoic membrane (CAM) model. Notably, compound 3k effectively blocked tumor growth in vivo .

Superoxide Anion Scavenging Activity

In a related study, researchers synthesized a series of 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives. Among them, compound (3.4.2) demonstrated excellent superoxide anion scavenging activity. Although this specific compound is not identical to our target, it highlights the potential antioxidant properties associated with thiazole derivatives .

Metabolic Diseases and Beyond

While not directly related to our compound, it’s worth noting that thiazole derivatives have been explored for their effects on metabolic diseases. For instance, Fatostatin (2e), another thiazole derivative, was designed and optimized against metabolic disorders and cancer .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” was not found, it’s generally recommended to keep the compound away from strong oxidizing agents, strong acids, and strong bases .

Future Directions

The future directions for “4-Thiazolecarboxamide, 2-(4-pyridinyl)-” and related compounds could involve further exploration of their potential in regulating angiogenesis signaling pathways . This could lead to the development of novel angiogenesis inhibitors for cancer treatments .

properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBEXCPIQGXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384986
Record name 4-Thiazolecarboxamide, 2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89401-57-0
Record name 4-Thiazolecarboxamide, 2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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